![molecular formula C12H15Cl2NO2 B4796546 3,4-dichloro-N-(3-ethoxypropyl)benzamide](/img/structure/B4796546.png)
3,4-dichloro-N-(3-ethoxypropyl)benzamide
Overview
Description
3,4-dichloro-N-(3-ethoxypropyl)benzamide, also known as DCPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative and is primarily used as a research tool to investigate the mechanisms of action of various biological processes.
Mechanism of Action
3,4-dichloro-N-(3-ethoxypropyl)benzamide is believed to act as a positive allosteric modulator of the P2X7 receptor, which means that it enhances the activity of the receptor in response to its natural ligand, ATP. By enhancing the activity of the P2X7 receptor, 3,4-dichloro-N-(3-ethoxypropyl)benzamide may have potential applications in the treatment of various inflammatory and immune-related disorders.
Biochemical and Physiological Effects
3,4-dichloro-N-(3-ethoxypropyl)benzamide has been shown to increase the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from immune cells. This suggests that 3,4-dichloro-N-(3-ethoxypropyl)benzamide may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dichloro-N-(3-ethoxypropyl)benzamide in lab experiments is its specificity for the P2X7 receptor. This allows researchers to investigate the role of this receptor in various biological processes with greater precision. However, one limitation of using 3,4-dichloro-N-(3-ethoxypropyl)benzamide is its relatively low potency compared to other P2X7 receptor modulators.
Future Directions
There are several future directions for the use of 3,4-dichloro-N-(3-ethoxypropyl)benzamide in scientific research. One potential application is in the study of the role of the P2X7 receptor in cancer. It has been suggested that this receptor may play a role in the progression of certain types of cancer, and 3,4-dichloro-N-(3-ethoxypropyl)benzamide may be a useful tool for investigating this hypothesis.
Another potential application is in the development of new therapies for inflammatory and immune-related disorders. By modulating the activity of the P2X7 receptor, 3,4-dichloro-N-(3-ethoxypropyl)benzamide may have potential as a therapeutic agent for these conditions.
Overall, 3,4-dichloro-N-(3-ethoxypropyl)benzamide is a promising research tool with potential applications in a variety of scientific fields. Further research is needed to fully understand its mechanisms of action and potential applications in human health.
Scientific Research Applications
3,4-dichloro-N-(3-ethoxypropyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter transporters. Specifically, 3,4-dichloro-N-(3-ethoxypropyl)benzamide has been shown to modulate the activity of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation.
properties
IUPAC Name |
3,4-dichloro-N-(3-ethoxypropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-2-17-7-3-6-15-12(16)9-4-5-10(13)11(14)8-9/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBCJSBJAFMNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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